Hydrazinecarboximidamide, N-(3-aminopropyl)-2-(2,2-difluoro-1-phenylethylidene)-
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Overview
Description
Hydrazinecarboximidamide, N-(3-aminopropyl)-2-(2,2-difluoro-1-phenylethylidene)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFP-10825 and is a potent inhibitor of the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is an epigenetic regulator that plays a crucial role in the development and progression of various diseases, including cancer.
Mechanism Of Action
DFP-10825 works by inhibiting LSD1, which is an epigenetic regulator that plays a crucial role in the development and progression of various diseases, including cancer. LSD1 regulates gene expression by removing methyl groups from histones, which are proteins that package DNA in the nucleus of cells. By inhibiting LSD1, DFP-10825 prevents the removal of methyl groups from histones, leading to changes in gene expression.
Biochemical And Physiological Effects
DFP-10825 has been shown to have various biochemical and physiological effects. In cancer cells, DFP-10825 has been shown to induce apoptosis, which is programmed cell death. It has also been shown to inhibit cell proliferation and migration, which are important processes in cancer progression. In addition, DFP-10825 has been shown to have neuroprotective effects, which may be due to its ability to inhibit LSD1.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DFP-10825 in lab experiments is its specificity for LSD1. This makes it a valuable tool for studying the role of LSD1 in various biological processes. However, one limitation of using DFP-10825 is its potency, which can make it difficult to determine the optimal concentration for experiments.
Future Directions
There are several future directions for research on DFP-10825. One direction is to investigate its potential as a therapeutic agent for the treatment of various types of cancer. Another direction is to study its effects on other epigenetic regulators and their role in disease development and progression. Additionally, further research is needed to determine the optimal concentration of DFP-10825 for use in lab experiments.
Synthesis Methods
The synthesis of DFP-10825 involves a multistep process that includes the reaction of 2,2-difluoro-1-phenylethylamine with 3-aminopropylhydrazine to form the intermediate compound. This intermediate compound is then reacted with N-cyano-N'-methylimidodicarbonimidic diamide to produce the final product, DFP-10825.
Scientific Research Applications
DFP-10825 has been extensively studied for its potential applications in various fields, including cancer research, epigenetics, and neuroscience. In cancer research, DFP-10825 has shown promising results as a potential therapeutic agent for the treatment of various types of cancer, including leukemia, breast cancer, and lung cancer. In epigenetics, DFP-10825 has been shown to inhibit LSD1, which is involved in the regulation of gene expression. In neuroscience, DFP-10825 has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
properties
CAS RN |
115060-15-6 |
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Product Name |
Hydrazinecarboximidamide, N-(3-aminopropyl)-2-(2,2-difluoro-1-phenylethylidene)- |
Molecular Formula |
C12H17F2N5 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-(3-aminopropyl)-1-[(E)-(2,2-difluoro-1-phenylethylidene)amino]guanidine |
InChI |
InChI=1S/C12H17F2N5/c13-11(14)10(9-5-2-1-3-6-9)18-19-12(16)17-8-4-7-15/h1-3,5-6,11H,4,7-8,15H2,(H3,16,17,19)/b18-10+ |
InChI Key |
MPBKAOHKPAKJDA-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC(=NCCCN)N)/C(F)F |
SMILES |
C1=CC=C(C=C1)C(=NNC(=NCCCN)N)C(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=NCCCN)N)C(F)F |
synonyms |
DFPA difluorophenylethyl(4-aminopropylamidinohydrazone) phenyl-(2-difluoroethyl)-4-aminopropylamidinohydrazone |
Origin of Product |
United States |
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